α-Octiotiofeno

Descripción general

Descripción

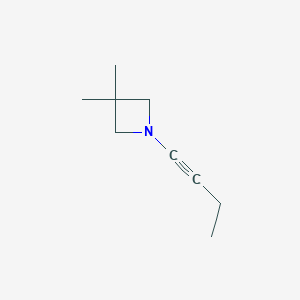

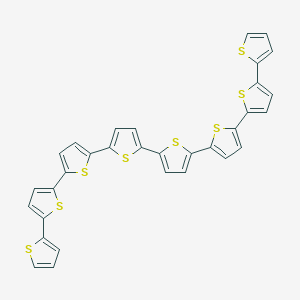

Alpha-Octithiophene is an organic compound with the chemical formula C8H6S. It consists of eight thiophene rings, making it a member of the oligothiophene family.

Aplicaciones Científicas De Investigación

Alpha-Octithiophene has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Alpha-Octithiophene, also known as α-Octithiophene, is a compound primarily used in the field of materials science, particularly in the development of organic solar cells (OPV) and organic field-effect transistors (OFET) . Its primary targets are the electronic materials where it acts as a p-type organic semiconductor .

Mode of Action

It is known that alpha-octithiophene interacts with its targets (electronic materials) by contributing to the conductivity and stability of the materials .

Biochemical Pathways

Alpha-Octithiophene is involved in the photovoltaic process in organic solar cells. It contributes to the conversion of solar energy into electrical energy . .

Result of Action

The result of alpha-Octithiophene’s action is the enhancement of the performance of organic solar cells and organic field-effect transistors. It contributes to the cost-effectiveness and large-scale production of these devices . .

Action Environment

The action, efficacy, and stability of alpha-Octithiophene can be influenced by various environmental factors. For instance, the performance of organic solar cells containing alpha-Octithiophene can be affected by factors such as light intensity, temperature, and humidity . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Alpha-Octithiophene can be synthesized through various methods. One common approach involves the annelation of thiophene rings with bicyclo[2.2.2]octene units. This method helps in studying the unimolecular properties of longer oligothiophene dications . Another method involves the synthesis of the monomer annelated with bicyclo[2.2.2]octene units at the 3,4-positions of the thiophene ring .

Industrial Production Methods

Industrial production of alpha-Octithiophene typically involves the synthesis of 2-butyl-2H-thiophene-7-vinyl-fluorophene followed by subsequent coupling reactions . This method allows for the large-scale production of alpha-Octithiophene, which is essential for its applications in organic electronics and other fields.

Análisis De Reacciones Químicas

Types of Reactions

Alpha-Octithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve halogenation or alkylation using reagents like bromine (Br2) or alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of alpha-Octithiophene with modified electronic properties. For example, the dicationic state of alpha-Octithiophene exhibits a planar quinoid structure, which is essential for its electronic applications .

Comparación Con Compuestos Similares

Alpha-Octithiophene can be compared with other oligothiophenes such as bithiophene, terthiophene, and sexithiophene. These compounds share similar electronic properties but differ in the number of thiophene rings and their structural arrangements . Alpha-Octithiophene is unique due to its longer conjugated system, which provides enhanced electronic properties and makes it suitable for a wider range of applications .

List of Similar Compounds

- Bithiophene

- Terthiophene

- Quarterthiophene

- Sexithiophene

- Polythiophene

Alpha-Octithiophene stands out among these compounds due to its extended conjugation and unique electronic properties, making it a valuable material for various scientific and industrial applications.

Propiedades

IUPAC Name |

2-thiophen-2-yl-5-[5-[5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18S8/c1-3-19(33-17-1)21-5-7-23(35-21)25-9-11-27(37-25)29-13-15-31(39-29)32-16-14-30(40-32)28-12-10-26(38-28)24-8-6-22(36-24)20-4-2-18-34-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMCTPRNKVKGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=CS8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464271 | |

| Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113728-71-5 | |

| Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the conformation of α-Octithiophene on a copper surface influence its properties?

A: α-Octithiophene molecules exhibit rotational flexibility around the single bonds connecting the thiophene rings, leading to different conformational isomers, namely s-cis and s-trans. [] Research using scanning tunneling microscopy (STM) has directly observed these isomers on a Cu(100) surface. [] The relative abundance of these conformations, influenced by the molecule-surface interaction, can impact the electronic properties and self-assembly of α-Octithiophene, crucial for its performance in organic electronics. []

Q2: What makes α-Octithiophene and its oligothiophene counterparts suitable for laser applications?

A: α-Octithiophene, alongside other oligothiophenes like α-4T and α-6T, displays promising stimulated emission properties, making them suitable for laser applications. [] These molecules exhibit spectral narrowing under optical pumping, particularly in single-crystal form. [] Notably, α-Octithiophene single crystals as thin as 3.5 microns demonstrated this effect, resulting in intense, narrow emission lines, indicative of potential for miniaturized organic lasers. []

Q3: How does the structural order of α-Octithiophene affect its charge carrier dynamics?

A: The structural order of α-Octithiophene significantly influences its charge carrier dynamics, directly impacting its performance in optoelectronic devices. [] Studies comparing single-crystal and polycrystalline α-Octithiophene reveal distinct differences in transient photoconductivity, photoluminescence, and excited-state absorption. [] The inherent disorder in polycrystalline films introduces sub-band-gap energy levels that act as traps, reducing photocurrent lifetime and impacting overall efficiency compared to the more ordered single-crystal structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)

![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)

![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)